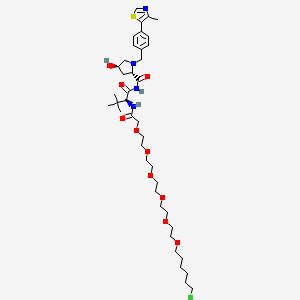
VH032-Peg6-6C-CL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound incorporates the VH032 based von Hippel-Lindau (VHL) ligand and a 6-unit polyethylene glycol (PEG) linker with a chlorine functional group for conjugation reactions . It is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg6-6C-CL involves the conjugation of the VH032 ligand with a PEG linker and a chlorine functional group. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The compound is typically stored at -80°C, protected from light, and under nitrogen to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
VH032-Peg6-6C-CL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine functional group allows for substitution reactions with other nucleophiles.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as target proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like DMSO and ethanol. Ultrasonic assistance is often employed to enhance solubility and reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound are typically conjugates with target proteins or other molecules, which are used in various scientific research applications .
Aplicaciones Científicas De Investigación
VH032-Peg6-6C-CL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Medicine: Investigated for its potential in developing new therapeutic strategies for diseases involving protein dysregulation.
Industry: Utilized in the production of research reagents and tools for studying protein function and interactions
Mecanismo De Acción
VH032-Peg6-6C-CL exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in targeted protein degradation research.
Comparación Con Compuestos Similares
Similar Compounds
VH032-PEG5-C6-Cl: Similar to VH032-Peg6-6C-CL but with a 5-unit PEG linker.
VH032-amine: A derivative of the VHL ligand with an amine functional group for conjugation.
Uniqueness
This compound is unique due to its 6-unit PEG linker and chlorine functional group, which provide specific advantages in conjugation reactions and targeted protein degradation applications. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness and versatility .
Propiedades
Fórmula molecular |
C40H63ClN4O10S |
|---|---|
Peso molecular |
827.5 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-42-30)32-11-9-31(10-12-32)26-45-27-33(46)25-34(45)38(48)44-39(49)37(40(2,3)4)43-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,43,47)(H,44,48,49)/t33-,34+,37-/m1/s1 |
Clave InChI |
XKOQBLMOFKMYPC-WYMKREKISA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


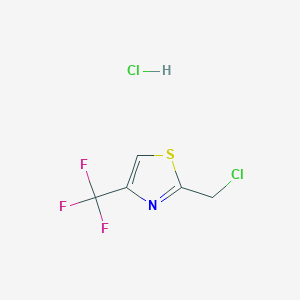
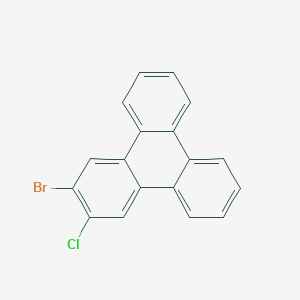
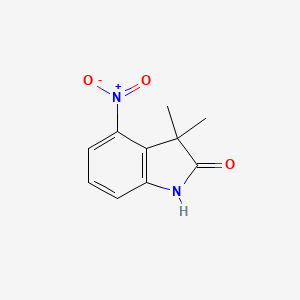
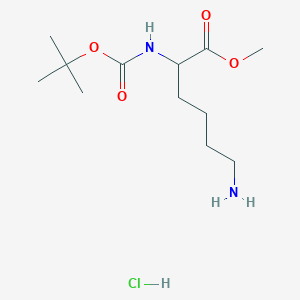
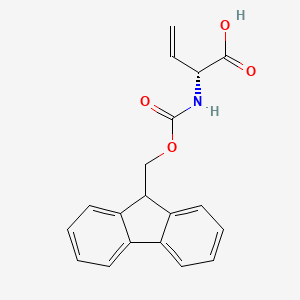

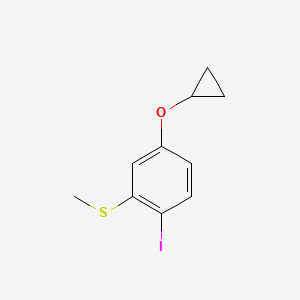


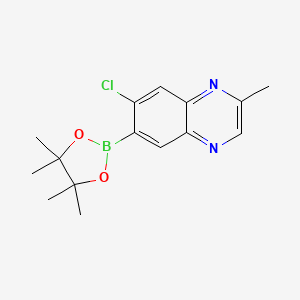

![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
